4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide
Overview
Description
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide is an organic compound of significant interest in the field of research. It is known for its unique chemical structure and properties, which make it a valuable subject for various scientific studies .
Preparation Methods
The synthesis of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide involves several steps. One common method includes the reaction of tert-butylbenzene with cyclopropyl bromide in the presence of a base to form the cyclopropoxy group. This intermediate is then reacted with N,N-dimethylformamide and a suitable catalyst to form the final benzamide compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
4-Tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
- 4-Tert-butyl-3-methoxy-N,N-dimethylbenzamide
- 4-Tert-butyl-3-ethoxy-N,N-dimethylbenzamide
- 4-Tert-butyl-3-propoxy-N,N-dimethylbenzamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
4-tert-butyl-3-cyclopropyloxy-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-9-6-11(15(18)17(4)5)10-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPYNYNABWKEIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N(C)C)OC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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